![molecular formula C13H20N2O B1417785 [3-(2-Phenylmorpholin-4-yl)propyl]amine CAS No. 1172928-72-1](/img/structure/B1417785.png)
[3-(2-Phenylmorpholin-4-yl)propyl]amine
Vue d'ensemble
Description
“[3-(2-Phenylmorpholin-4-yl)propyl]amine” is an organic compound that belongs to the group of phenylmorpholines. It has a molecular weight of 220.31 . The compound is also known as PPNPPP.
Molecular Structure Analysis
The molecular formula of “[3-(2-Phenylmorpholin-4-yl)propyl]amine” is C13H20N2O. The InChI code is 1S/C13H20N2O/c14-7-4-8-15-9-10-16-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 .Applications De Recherche Scientifique
Polymer Modification and Medical Applications : Aly and El-Mohdy (2015) reported on the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including [3-(2-Phenylmorpholin-4-yl)propyl]amine. These modifications increased the thermal stability and biological activity of the polymers, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
Antimicrobial Activity : Behalo and Aly (2009) synthesized dithiocarbamate derivatives using a reaction that included [3-(2-Phenylmorpholin-4-yl)propyl]amine. These compounds exhibited potent antimicrobial activity against selected bacteria and fungi (Behalo & Aly, 2009).
Trypanocide Agents : Conti et al. (1996) synthesized derivatives of [3-(2-Phenylmorpholin-4-yl)propyl]amine as potential trypanocide agents. These compounds showed inhibitory growth effects on Escherichia coli and Trypanosoma cruzi, highlighting their potential use in treating infections (Conti et al., 1996).
Cancer Research : Rehan, Al Lami, and Alanee (2021) investigated [3-(2-Phenylmorpholin-4-yl)propyl]amine derivatives for their anticancer and antioxidant activities. Certain derivatives demonstrated significant effects in these areas, suggesting their potential in cancer research and therapy (Rehan, Al Lami, & Alanee, 2021).
Organic Light-Emitting Diodes (OLEDs) : Zhang et al. (2015) used derivatives of [3-(2-Phenylmorpholin-4-yl)propyl]amine in the development of photoinitiators for polymerizations under near-UV and visible light. This research contributes to the field of OLED technology (Zhang et al., 2015).
Metal-Organic Frameworks : Fu, Kang, and Zhang (2014) employed a derivative of [3-(2-Phenylmorpholin-4-yl)propyl]amine in creating metal-organic frameworks with selective sorption of small hydrocarbons and photocatalytic properties. This research has implications for material science and environmental applications (Fu, Kang, & Zhang, 2014).
Propriétés
IUPAC Name |
3-(2-phenylmorpholin-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-7-4-8-15-9-10-16-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVJKHBMRMYZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenylmorpholin-4-yl)propyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



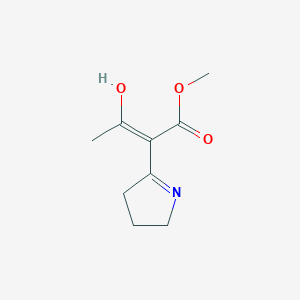
![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)
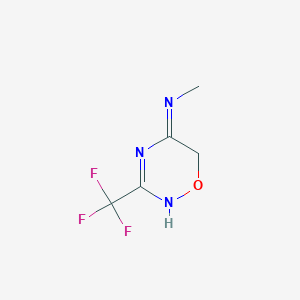
![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1417708.png)
![2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417709.png)
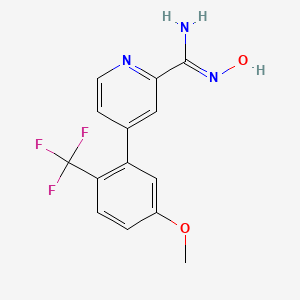
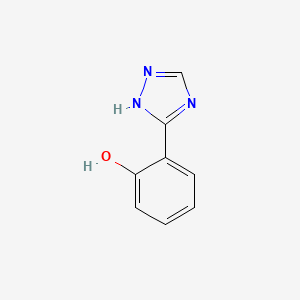
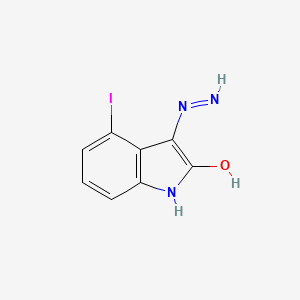
![3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417719.png)
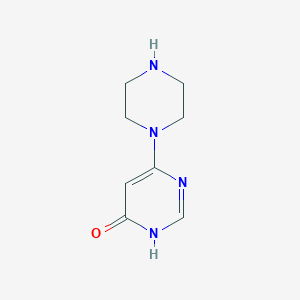
![2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1417721.png)
![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)
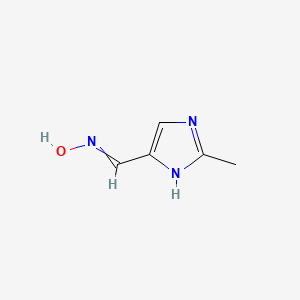
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)